1-(3-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea
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Overview
Description
1-(3-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea is a synthetic organic compound that features a complex structure with a chlorophenyl group, a morpholino group, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the intermediate: Starting with 3-chlorophenyl isocyanate and reacting it with a suitable amine to form an intermediate urea derivative.
Introduction of the morpholino group: This step might involve the reaction of the intermediate with morpholine under controlled conditions.
Attachment of the thiophenyl group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, particularly at the chlorophenyl or thiophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(1-piperidinyl-1-(thiophen-2-yl)propan-2-yl)urea: Similar structure but with a piperidinyl group instead of a morpholino group.
1-(3-Chlorophenyl)-3-(1-morpholino-1-(furan-2-yl)propan-2-yl)urea: Similar structure but with a furan group instead of a thiophenyl group.
Uniqueness
1-(3-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could be leveraged in designing new molecules with specific desired properties.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2S/c1-13(20-18(23)21-15-5-2-4-14(19)12-15)17(16-6-3-11-25-16)22-7-9-24-10-8-22/h2-6,11-13,17H,7-10H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFMHIHVGCYSHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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